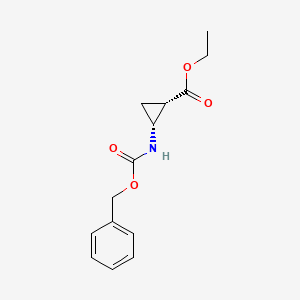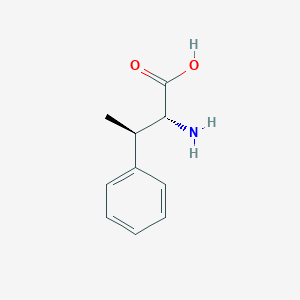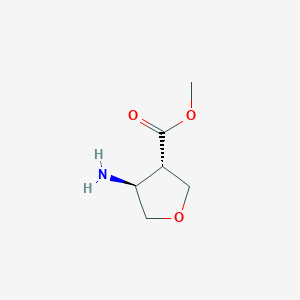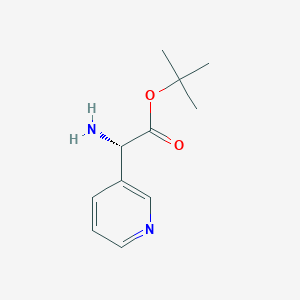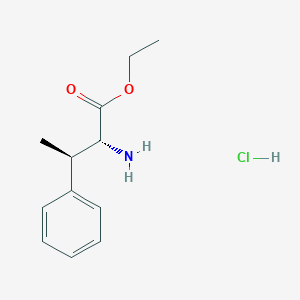
Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its stereochemistry, which plays a crucial role in its biological activity and interactions. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts or enzymes to achieve the desired stereochemistry. For instance, the reduction of a ketone intermediate using a chiral reducing agent can yield the (2R,3R) configuration.
Industrial Production Methods: Industrial production often employs large-scale stereoselective synthesis techniques. These methods may involve the use of biocatalysts or chiral auxiliaries to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides.
Aplicaciones Científicas De Investigación
Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity. Pathways involved may include neurotransmitter modulation or enzyme inhibition.
Comparación Con Compuestos Similares
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride: The enantiomer of the compound with different stereochemistry.
Ethyl (2R,3S)-2-amino-3-phenylbutanoate hydrochloride: A diastereomer with distinct chemical and biological properties.
Ethyl (2S,3R)-2-amino-3-phenylbutanoate hydrochloride: Another diastereomer with unique characteristics.
Uniqueness: Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. Its applications in chiral synthesis and pharmaceutical research highlight its importance compared to other similar compounds.
Propiedades
IUPAC Name |
ethyl (2R,3R)-2-amino-3-phenylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGHXNDPXLTJFF-FOKYBFFNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8185739.png)
